Enantioselective Acylation: Crystallinity-Driven Enantioenrichment vs. Et₃SiH
In a metallophosphite-catalyzed asymmetric acylation, benzoyl triethylsilane (the comparator) provided the desilylated product in 88% ee, while benzoyl cyclohexyldimethylsilane gave comparable initial enantioselectivity. However, the crucial differentiation is that the cyclohexyldimethylsilane-derived product exhibited crystallinity, enabling facile enantioenrichment to 97–99% ee upon recrystallization—a practical purification advantage not achievable with the triethylsilyl analog [1].
| Evidence Dimension | Enantioselectivity and downstream enantioenrichment capability |
|---|---|
| Target Compound Data | Comparable initial ee to PhC(O)SiEt₃ (88% ee); enantioenriched to 97–99% ee via recrystallization |
| Comparator Or Baseline | Benzoyl triethylsilane (PhC(O)SiEt₃): 88% ee, no crystallinity reported |
| Quantified Difference | ≥9–11% ee improvement after recrystallization; unique crystalline intermediate property |
| Conditions | Catalytic asymmetric conjugate addition to N,N-dimethylcinnamide using TADDOL phosphite 6b / Li salt catalyst system |
Why This Matters
Procurement of cyclohexyldimethylsilane over triethylsilane is justified when synthetic routes demand crystalline silyl intermediates for straightforward, high-yield purification and enantiomeric upgrading.
- [1] Nahm, M. R.; Potnick, J. R.; White, P. S.; Johnson, J. S. J. Am. Chem. Soc. 2006, 128 (8), 2751–2756. (See p. 2753 for direct comparison with benzoyl triethylsilane and crystalline properties.) View Source
